molecular formula C21H21N3O6S B2451328 2-(2-methoxyphenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893937-89-8

2-(2-methoxyphenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2451328
CAS No.: 893937-89-8
M. Wt: 443.47
InChI Key: FCNZPKFPFKNHCT-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-28-15-9-7-14(8-10-15)24-21(16-12-31(26,27)13-17(16)23-24)22-20(25)11-30-19-6-4-3-5-18(19)29-2/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNZPKFPFKNHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic derivative belonging to the class of thieno[3,4-c]pyrazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

  • Molecular Formula : C18H20N2O5S
  • Molecular Weight : 376.43 g/mol
  • Key Functional Groups : Methoxyphenoxy moieties, thieno[3,4-c]pyrazole core.

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Anticancer Activity : Research indicates that derivatives of thieno[3,4-c]pyrazoles show significant anticancer effects by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Inhibition of Cell Proliferation : The compound has been found to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in tumor cells.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.

Anticancer Activity

In a study published by Walid Fayad et al., the anticancer properties of thieno[3,4-c]pyrazole derivatives were investigated using multicellular spheroids as a model. The compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 5 to 15 µM.

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)7
A549 (Lung)12

Antimicrobial Activity

Research conducted on the antimicrobial efficacy revealed that the compound has a broad spectrum of activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

A study highlighted the anti-inflammatory potential of similar compounds in reducing levels of TNF-alpha and IL-6 in vitro. The compound demonstrated a dose-dependent inhibition of these cytokines.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of thieno[3,4-c]pyrazole, including this compound, exhibit significant anticancer properties. Key findings include:

  • Mechanism of Action : The compound acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and BRAFV600E pathways, which are critical in various cancer types.
  • In Vitro Studies : Modifications in substituents on the phenyl rings have shown to significantly influence antiproliferative activity against several cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than 10 µM in inhibiting cancer cell proliferation.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Antibacterial Properties : Studies have indicated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
  • Case Study Example : A derivative was tested against Staphylococcus aureus and Escherichia coli, resulting in significant inhibition rates that suggest potential for therapeutic development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Methoxy Group Influence : Compounds with methoxy groups have demonstrated higher antiproliferative activity compared to those with halogen substitutions.
  • Substituent Positioning : The positioning of substituents on the phenyl rings significantly affects interactions with biological targets; para-substituted compounds generally exhibit superior activity compared to ortho or meta counterparts.

Anticancer Efficacy

A comprehensive study involving a series of thieno[3,4-c]pyrazole derivatives highlighted modifications leading to enhanced anticancer efficacy. For example:

  • Study Reference : A derivative exhibited an IC50 value of 8 µM against A375 melanoma cells, indicating strong potential for further development as an anticancer agent.

Antimicrobial Testing

In another study focusing on antimicrobial properties:

  • Testing Against Bacteria : Derivatives were tested against multiple bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The structure allowed effective penetration into bacterial cells.

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and a primary amine. This reaction is critical for modifying the molecule’s pharmacokinetic properties.

Reaction Conditions Reagents Products
Acidic (e.g., HCl, H₂SO₄)6M HCl, reflux (110°C, 12h)2-(2-Methoxyphenoxy)acetic acid + 2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
Basic (e.g., NaOH)2M NaOH, ethanol, 80°C, 8hSame products as above, with higher selectivity for amine formation .

Methoxy Group Demethylation

The methoxy groups on the phenyl rings are susceptible to demethylation via strong nucleophiles or Lewis acids, forming phenolic derivatives.

Reaction Conditions Reagents Products
Boron tribromide (BBr₃)BBr₃, CH₂Cl₂, −78°C → RT, 4h2-(2-Hydroxyphenoxy)-N-(2-(4-hydroxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Hydroiodic acid (HI)48% HI, reflux, 6hPartial demethylation observed at both methoxy positions .

Sulfone Reactivity

The 5,5-dioxido (sulfone) group in the thieno-pyrazole ring participates in nucleophilic substitutions or reductions under specific conditions.

Reaction Type Reagents Products
Nucleophilic substitutionGrignard reagents (e.g., RMgX)Sulfone replaced by alkyl/aryl groups, forming thieno-pyrazole derivatives.
ReductionLiAlH₄, THF, refluxSulfone reduced to sulfide, altering electronic properties of the core.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (methoxyphenoxy and methoxyphenyl) undergo nitration or halogenation.

Reaction Reagents Products
NitrationHNO₃/H₂SO₄, 0°C, 2hNitro groups introduced at para positions relative to methoxy groups .
BrominationBr₂, FeBr₃, CH₂Cl₂, RTBrominated derivatives formed, enhancing potential for further coupling .

Thieno-Pyrazole Ring Modifications

The fused thieno-pyrazole system exhibits reactivity typical of heterocycles, including cycloadditions and alkylations.

Reaction Reagents Products
Diels-Alder cycloadditionMaleic anhydride, tolueneFused bicyclic adducts formed via [4+2] cycloaddition.
N-AlkylationCH₃I, K₂CO₃, DMFMethylation at the pyrazole nitrogen, altering solubility.

Cross-Coupling Reactions

The compound’s aryl halide derivatives (if synthesized) participate in Pd-catalyzed couplings.

Reaction Reagents Products
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives for structure-activity relationship studies .
Buchwald-HartwigPd₂(dba)₃, XantphosIntroduction of amine substituents at strategic positions .

Key Research Findings

  • Hydrolysis Kinetics : The acetamide group hydrolyzes 30% faster under acidic conditions compared to basic, as confirmed by HPLC-MS analysis .

  • Sulfone Stability : The sulfone moiety resists oxidation but readily undergoes nucleophilic substitution with Grignard reagents (yield: 65–78%).

  • Demethylation Selectivity : BBr₃ selectively demethylates the 2-methoxyphenoxy group over the 4-methoxyphenyl group due to steric effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction progress be monitored?

  • Answer : A common approach involves nucleophilic substitution and condensation reactions. For example, potassium carbonate in dimethylformamide (DMF) can facilitate coupling between phenolic and acetamide precursors under mild conditions . Reaction progress is monitored via thin-layer chromatography (TLC) to confirm intermediate formation and completion. Purification typically involves precipitation with water, followed by column chromatography. Key characterization includes IR, 1^1H NMR, and mass spectrometry to verify structural integrity (e.g., IR peaks at 1667 cm1^{-1} for carbonyl groups, NMR signals for methoxy and aromatic protons) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : The compound’s GHS classification indicates acute toxicity (oral), skin corrosion, and severe eye irritation . Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • Emergency Measures : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for inhalation exposure .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Answer : Combine spectroscopic and chromatographic methods:

  • HPLC : Assess purity (>95% recommended for biological assays).
  • NMR : Confirm methoxy (-OCH3_3), sulfone (-SO2_2), and acetamide (-NHCO-) groups.
  • Mass Spectrometry : Match molecular ion peaks (e.g., [M+1]+^+) with theoretical molecular weights .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization or sulfonation. For example, reaction path search algorithms (e.g., AFIR) can identify low-energy pathways, reducing trial-and-error experimentation . Pairing computational data with experimental validation (e.g., varying temperature/pH) refines synthetic efficiency.

Q. What strategies resolve contradictions in spectroscopic or biological activity data?

  • Answer : Use statistical experimental design (e.g., factorial analysis) to isolate variables causing discrepancies. For instance:

  • Variable Screening : Test solvent polarity, catalyst loadings, and reaction time.
  • Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm proton-carbon correlations .
  • Biological Replicates : Repeat assays under standardized conditions (e.g., cell lines, incubation times) to address activity variability .

Q. How does structural modification of the methoxyphenyl or thieno-pyrazole moieties influence bioactivity?

  • Answer : Systematic SAR studies are recommended:

  • Methoxy Positioning : Compare 2-methoxy vs. 4-methoxy substituents on phenyl rings for solubility and target binding.
  • Sulfone Impact : Replace the 5,5-dioxido group with non-polar moieties to assess its role in membrane permeability.
  • Biological Testing : Use enzyme inhibition assays (e.g., kinase or protease panels) to quantify activity changes .

Methodological Notes

  • Synthetic Reproducibility : Document batch-specific variables (e.g., DMF purity, stirring rate) to ensure consistency .
  • Data Sharing : Use platforms like PubChem to deposit spectral data, enhancing cross-lab validation .

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